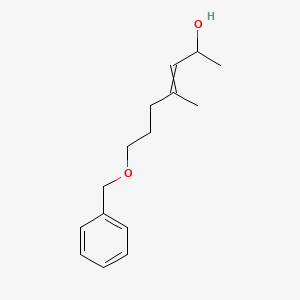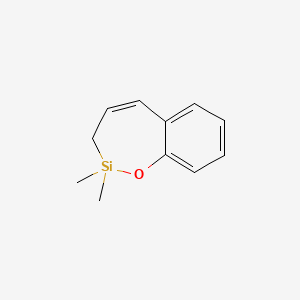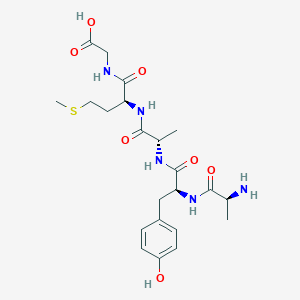![molecular formula C24H23NO3 B14179703 (6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one CAS No. 920802-86-4](/img/structure/B14179703.png)
(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one is a synthetic organic compound that features a morpholine ring substituted with benzyl and benzyloxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Benzyl and Benzyloxyphenyl Groups: The benzyl and benzyloxyphenyl groups can be introduced via nucleophilic substitution reactions. For instance, benzyl bromide and 4-benzyloxyphenyl bromide can be used as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in anhydrous solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of morpholine derivatives with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of (6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and benzyloxyphenyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The morpholine ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylmorpholine: Lacks the benzyloxyphenyl group, which may result in different biological activity.
4-Benzyloxyphenylmorpholine: Lacks the benzyl group, which may affect its binding affinity and selectivity.
Uniqueness
(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one is unique due to the presence of both benzyl and benzyloxyphenyl groups, which can enhance its biological activity and selectivity compared to similar compounds.
Propiedades
Número CAS |
920802-86-4 |
|---|---|
Fórmula molecular |
C24H23NO3 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(6R)-4-benzyl-6-(4-phenylmethoxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C24H23NO3/c26-24-18-28-23(16-25(24)15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)27-17-20-9-5-2-6-10-20/h1-14,23H,15-18H2/t23-/m0/s1 |
Clave InChI |
DIZGDCOEBRZAIK-QHCPKHFHSA-N |
SMILES isomérico |
C1[C@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
SMILES canónico |
C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


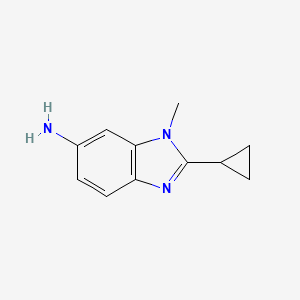
![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179622.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)](/img/structure/B14179623.png)

![2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile](/img/structure/B14179630.png)
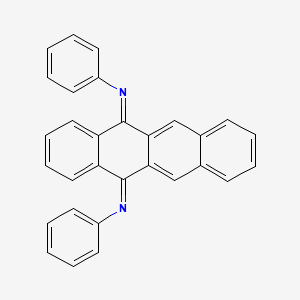
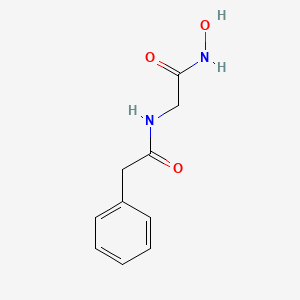
![[Hydroxy(phenyl)methyl]propanedinitrile](/img/structure/B14179650.png)

![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)
